molecular formula C24H26N4O8 B13741141 (4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate CAS No. 35006-34-9

(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate

Cat. No.: B13741141
CAS No.: 35006-34-9
M. Wt: 498.5 g/mol
InChI Key: QLCVNZBNTGHOQV-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, a pyrrolidine ring, and an ester linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

35006-34-9

Molecular Formula

C24H26N4O8

Molecular Weight

498.5 g/mol

IUPAC Name

(4-nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate

InChI

InChI=1S/C24H26N4O8/c1-16(26-24(32)35-15-17-6-3-2-4-7-17)23(31)27-13-5-8-20(27)22(30)25-14-21(29)36-19-11-9-18(10-12-19)28(33)34/h2-4,6-7,9-12,16,20H,5,8,13-15H2,1H3,(H,25,30)(H,26,32)

InChI Key

QLCVNZBNTGHOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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